Ethyl 6-aminoquinoline-2-carboxylate
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Overview
Description
Ethyl 6-aminoquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including ethyl 6-aminoquinoline-2-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an appropriate ketone under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported for the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-aminoquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-aminoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or interfere with the replication of microorganisms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 6-aminoquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties.
Quinoline N-oxides: Used in various oxidation reactions.
2-Methylquinoline: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its amino and ester groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 6-aminoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2,13H2,1H3 |
InChI Key |
WCTOAJOPQMNERH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)N |
Origin of Product |
United States |
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